ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate is a complex organic compound featuring an imidazole ring substituted with phenyl and difluoromethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through the cyclization of appropriate precursors, followed by the introduction of the difluoromethoxy and phenyl groups. The final step involves the esterification of the thioacetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring and other functional groups can be reduced under appropriate conditions.
Substitution: The phenyl and difluoromethoxy groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetate group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism by which ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy and phenyl groups can enhance binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate
- Ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate
- Ethyl 2-((1-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate
Uniqueness
Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. The difluoromethoxy group can enhance metabolic stability, improve binding affinity to biological targets, and alter the compound’s electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl 2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3S/c1-2-26-18(25)13-28-20-23-12-17(14-6-4-3-5-7-14)24(20)15-8-10-16(11-9-15)27-19(21)22/h3-12,19H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYJNSIJEYGKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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